molecular formula C20H16ClN3O2S2 B2536342 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 921548-07-4

2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2536342
CAS No.: 921548-07-4
M. Wt: 429.94
InChI Key: VRAZSICITRIHGO-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a 5-chlorothiophene moiety, a 4-methoxybenzothiazole group, and a pyridinylmethyl substituent. The 5-chlorothiophen-2-yl group contributes electron-withdrawing effects and lipophilicity, while the 4-methoxybenzothiazol-2-yl and pyridinylmethyl groups enhance hydrogen-bonding and π-π stacking capabilities, critical for target binding .

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-26-15-6-4-7-16-19(15)23-20(28-16)24(12-13-5-2-3-10-22-13)18(25)11-14-8-9-17(21)27-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAZSICITRIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN3O1SC_{17}H_{16}ClN_{3}O_{1}S, with a molecular weight of approximately 360.9 g/mol . The structure includes a thiophene ring, a thiazole moiety, and a pyridine group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing thiophene and thiazole structures. For instance, compounds similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Inhibition of Cell Growth : Several derivatives showed half-maximal inhibitory concentration (IC50) values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
CompoundCancer Cell LineIC50 (μg/mL)
Example AMCF-70.28
Example BHCT1163.29
Example CH46010.0

These results suggest that the presence of specific substituents on the thiophene and thiazole rings plays a critical role in enhancing anticancer activity.

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For example, docking studies have indicated that certain thiophene derivatives bind effectively to tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells . This suggests that the target compound may also engage similar pathways.

Case Studies

  • Cytotoxicity Studies : A study evaluating various thiophene-thiazole hybrids reported that compounds with modifications at the C-5 position exhibited enhanced cytotoxicity against multiple tumor cell lines, reinforcing the importance of structural diversity in drug design .
  • Antimicrobial Screening : Another investigation into thiophene-based compounds revealed notable antibacterial activity against Gram-positive bacteria, supporting the hypothesis that the target compound could possess similar antimicrobial properties .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it could interact with specific biological targets, making it a candidate for drug development. The presence of the thiophene and benzothiazole moieties enhances its pharmacological profile, potentially leading to compounds with improved efficacy against diseases such as cancer and infections.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of benzothiazole and thiophene exhibit promising anticancer activities. For instance, compounds similar to 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide have been evaluated against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects. Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cancer progression, suggesting a mechanism of action through enzyme inhibition or receptor blocking .

Biological Studies

Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that derivatives containing similar structures show activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds derived from thiazole and thiophene frameworks have been tested using the disc diffusion method, revealing effective inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the thiazole ring is particularly significant in enhancing the bioactivity of these compounds .

Materials Science

Organic Semiconductors
In materials science, 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is being explored as a building block for organic semiconductors. The unique electronic properties imparted by the thiophene and benzothiazole units make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has shown that materials incorporating similar structures can exhibit enhanced charge transport properties, making them ideal candidates for electronic applications .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Analogs like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide show IC50 values of 1.61–1.98 µg/mL against HepG-2 cells , suggesting the target compound’s chlorothiophene and benzothiazole groups may improve cytotoxicity.
  • Antimicrobial Activity : Thiadiazole derivatives with 4-chlorophenyl groups exhibit fungicidal activity , but the target’s methoxybenzothiazole may shift selectivity toward bacterial targets.
  • Structural Stability : Hydrogen-bonding networks in dichlorophenyl-thiazole acetamides imply that the target compound’s pyridinylmethyl group could enhance crystal packing and shelf stability.

Q & A

Q. How can researchers optimize the synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide to improve yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction parameters. For example:

  • Temperature: Lower temperatures (0–5°C) may reduce side reactions during acylation steps, while higher temperatures (60–80°C) could accelerate condensation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, whereas dichloromethane or ethyl acetate may improve selectivity in extraction .
  • Catalysts: Use of coupling agents like EDCI/HOBt or condensing agents (e.g., triethylamine) can improve reaction efficiency .
    Monitoring via TLC and HPLC ensures reaction progress and purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., distinguishing methoxy vs. pyridylmethyl groups) .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying structural integrity .
  • X-ray Crystallography: SHELXL software refines crystal structures to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using HPLC-MS to identify rapid degradation or poor absorption .
  • Metabolite Identification: Incubate the compound with liver microsomes and use LC-QTOF-MS to detect active/inactive metabolites .
  • Dose-Response Re-evaluation: Conduct staggered dosing in animal models to rule out off-target effects at higher concentrations .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then monitor degradation via HPLC-UV .
  • Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (e.g., 150–200°C) to guide storage protocols .
  • Long-Term Stability Assays: Store samples at 4°C, 25°C, and 40°C with 75% relative humidity, analyzing purity monthly .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
  • QSAR Modeling: Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with biological data to identify key substituents .
  • MD Simulations: Simulate ligand-receptor dynamics in explicit solvent (e.g., water/ions) to assess conformational stability over 100-ns trajectories .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout Models: Silence putative targets (e.g., enzymes or receptors) in cell lines to confirm on-target effects .
  • Phosphoproteomics: Use SILAC labeling and LC-MS/MS to map signaling pathway alterations post-treatment .
  • Electrophysiology: For neuroactive candidates, patch-clamp assays on neurons can evaluate ion channel modulation .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

Methodological Answer:

  • SHELX Refinement: Iteratively adjust parameters (e.g., occupancy, thermal displacement) while cross-validating with NMR/spectroscopic data .
  • Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of crystal twinning .
  • Validation Tools: Employ PLATON or CCDC Mercury to check for voids, H-bonding errors, and R-factor convergence .

Q. What statistical approaches are recommended for validating biological assay reproducibility?

Methodological Answer:

  • Bland-Altman Plots: Compare inter-lab variability in IC50/EC50 measurements .
  • ANOVA with Tukey’s Test: Identify significant differences across triplicate experiments (p < 0.05 threshold) .
  • ROC Analysis: For high-throughput screening, optimize assay sensitivity/specificity to minimize false positives .

Synthesis and Reaction Design

Q. How can researchers mitigate competing side reactions during the N-alkylation step of the pyridin-2-ylmethyl group?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., thiophene sulfur) with Boc or Fmoc groups .
  • Slow Addition Protocols: Gradually introduce alkylating agents (e.g., methyl iodide) to minimize over-alkylation .
  • In Situ Quenching: Use scavengers like silica-bound thiourea to remove excess reagents .

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